propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate
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Overview
Description
PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a furan ring, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitrile group can yield primary amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biology, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be used as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to the development of novel therapeutics .
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters, furan derivatives, and pyridine derivatives. Examples include methyl 2-chloro-5-(5-{[(3E)-5-cyano-1,4-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene]methyl}furan-2-yl)benzoate and ethyl 2-chloro-5-(5-{[(3E)-5-cyano-1,4-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene]methyl}furan-2-yl)benzoate.
Uniqueness
The uniqueness of PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C23H19ClN2O5 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H19ClN2O5/c1-4-9-30-23(29)17-10-14(5-7-19(17)24)20-8-6-15(31-20)11-16-13(2)18(12-25)22(28)26(3)21(16)27/h5-8,10-11H,4,9H2,1-3H3/b16-11+ |
InChI Key |
OSKOAUMNVOZBGK-LFIBNONCSA-N |
Isomeric SMILES |
CCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C/3\C(=C(C(=O)N(C3=O)C)C#N)C)Cl |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=C(C(=O)N(C3=O)C)C#N)C)Cl |
Origin of Product |
United States |
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